Alloc-Lys(Fmoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alloc-Lys(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the allyloxycarbonyl (Alloc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alloc-Lys(Fmoc)-OH is synthesized through a series of chemical reactions involving lysine. The process typically begins with the protection of the lysine amino group using the Alloc group. This is followed by the protection of the lysine side chain amino group with the Fmoc group. The reactions are carried out under controlled conditions to ensure the selective protection of the desired functional groups.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines are capable of performing multiple steps of the synthesis process, including the addition of protective groups and the coupling of amino acids, in a highly efficient and reproducible manner.
Chemical Reactions Analysis
Types of Reactions
Alloc-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Alloc and Fmoc protective groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection Reactions: The Alloc group is typically removed using palladium catalysts, while the Fmoc group is removed using piperidine.
Coupling Reactions: These reactions often involve the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of peptide bonds.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.
Scientific Research Applications
Alloc-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used in the synthesis of peptides for research and therapeutic purposes.
Drug Development: Utilized in the development of peptide-based drugs.
Bioconjugation: Employed in the attachment of peptides to other molecules for various applications, such as imaging and diagnostics.
Mechanism of Action
The mechanism of action of Alloc-Lys(Fmoc)-OH involves the selective protection and deprotection of the lysine amino groups. The Alloc and Fmoc groups prevent unwanted reactions during peptide synthesis, allowing for the controlled formation of peptide bonds. The removal of these protective groups is achieved through specific chemical reactions, enabling the synthesis of peptides with precise sequences.
Comparison with Similar Compounds
Alloc-Lys(Fmoc)-OH is similar to other protected lysine derivatives, such as Boc-Lys(Fmoc)-OH and Cbz-Lys(Fmoc)-OH. it is unique in its use of the Alloc group, which provides certain advantages in terms of selectivity and ease of removal. The Alloc group can be removed under mild conditions using palladium catalysts, making it a valuable tool in peptide synthesis.
List of Similar Compounds
- Boc-Lys(Fmoc)-OH
- Cbz-Lys(Fmoc)-OH
- Fmoc-Lys(Boc)-OH
These compounds are also used in peptide synthesis and offer different protective group strategies for the selective formation of peptide bonds.
Properties
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGIXLCPDFRQJL-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.